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Introduction
Tenofovir is a cornerstone in the management of retroviral infections, primarily Human

Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse

transcriptase inhibitor (NtRTI), its efficacy is intrinsically linked to its chemical structure and

physicochemical characteristics. This technical guide provides an in-depth exploration of

tenofovir's core attributes, detailing its structure, physicochemical properties with experimental

methodologies, and its mechanism of action through signaling pathways.

Chemical Structure
Tenofovir is an acyclic phosphonate nucleotide analog of adenosine monophosphate.[1][2] Its

chemical structure is fundamental to its antiviral activity.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid[1]

CAS Number: 147127-20-6[1][3]

Molecular Formula: C₉H₁₄N₅O₄P[1][4]

Chemical Structure of Tenofovir:
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Caption: Chemical structure of Tenofovir.

Tenofovir itself has low oral bioavailability.[1] To overcome this limitation, it is administered as

a prodrug, most commonly tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide

(TAF).

Tenofovir Disoproxil Fumarate (TDF): An ester prodrug that is more lipophilic, enhancing its

absorption.[5]

IUPAC Name: [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-

yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic

acid[6][7]

CAS Number: 202138-50-9[7][8]

Molecular Formula: C₁₉H₃₀N₅O₁₀P · C₄H₄O₄[9]

Tenofovir Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently

delivers tenofovir into target cells.[10]

IUPAC Name: isopropyl (2S)-2-[[[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-

phenoxy-phosphoryl]amino]propanoate[10]

CAS Number: 379270-37-8[5]

Molecular Formula: C₂₁H₂₉N₆O₅P[5]

Physicochemical Properties
The physicochemical properties of tenofovir and its prodrugs are critical for its absorption,

distribution, metabolism, and excretion (ADME) profile.
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Property Tenofovir
Tenofovir
Disoproxil
Fumarate (TDF)

Tenofovir
Alafenamide (TAF)

Molecular Weight 287.21 g/mol [1][3] 635.51 g/mol [7][8] 476.47 g/mol [5]

Melting Point 276-280 °C[1] 113-115 °C[6]
>119 °C

(decomposes)[5]

Solubility (Water) 13.4 mg/mL[1]
13.4 mg/mL at 25 °C

(as fumarate salt)[6][9]

4.86 mg/mL at 20

°C[10]

pKa 3.8 and 6.7[1] 3.75[6] 3.96[10]

LogP -1.6[1] 1.25[6] 1.6[10]

Appearance
White to off-white

crystalline powder[11]

White to off-white

crystalline powder[9]

White to pale yellow

solid[12]

Experimental Protocols for Physicochemical
Property Determination
Solubility Determination (Phase Solubility Method)
The solubility of tenofovir and its derivatives can be determined using the phase solubility

method described by Higuchi and Connors.

Protocol:

Prepare a series of aqueous solutions with varying concentrations of a complexing agent

(e.g., β-cyclodextrin).[9]

Add an excess amount of the tenofovir compound to each solution.[9]

The suspensions are agitated at a constant temperature (e.g., 37 °C) for a specified period

(e.g., 72 hours) to reach equilibrium.[9]

The samples are then filtered to remove the undissolved drug.[9]
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The concentration of the dissolved tenofovir in the filtrate is quantified using a validated

analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid

Chromatography (HPLC).[9]

pKa and LogP Determination
The acid dissociation constant (pKa) and the partition coefficient (LogP) are crucial for

predicting the behavior of a drug in a biological system. These are often determined

experimentally. While specific detailed protocols for tenofovir were not found in the initial

search, standard methods are widely used.

General Protocol for pKa Determination (Potentiometric Titration):

A solution of the compound in water or a co-solvent is prepared.

The solution is titrated with a standardized acid or base.

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

The pKa is determined from the titration curve, typically at the half-equivalence point.

General Protocol for LogP Determination (Shake-Flask Method):

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a

buffer of a specific pH).

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases.

After reaching equilibrium, the phases are separated.

The concentration of the compound in each phase is determined using a suitable analytical

technique (e.g., HPLC).

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway
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Tenofovir is a nucleotide reverse transcriptase inhibitor. Its mechanism of action involves

several key intracellular steps to become an active antiviral agent.
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Caption: Cellular uptake and phosphorylation of Tenofovir Disoproxil.

Tenofovir disoproxil is absorbed and then hydrolyzed by plasma and cellular esterases to

tenofovir.[1][6] Inside the cell, tenofovir is phosphorylated by cellular kinases to its active

form, tenofovir diphosphate (TFV-DP).[1][13]

Inhibition of Viral Reverse Transcriptase
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Caption: Mechanism of Tenofovir-mediated inhibition of reverse transcriptase.

Tenofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine

5'-triphosphate (dATP), for the viral reverse transcriptase enzyme.[1][11] Upon incorporation

into the growing viral DNA chain, tenofovir diphosphate causes chain termination because it

lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][11]

This effectively halts viral DNA synthesis and replication.[11]

Conclusion
The chemical structure and physicochemical properties of tenofovir are intricately linked to its

function as a potent antiviral agent. The development of prodrugs like tenofovir disoproxil

fumarate and tenofovir alafenamide has been crucial in overcoming the bioavailability

limitations of the parent compound. A thorough understanding of its properties, guided by

detailed experimental methodologies, is essential for the continued development and

optimization of tenofovir-based therapies and for the design of future antiviral drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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